Cas no 158397-37-6 (2-(2,3-difluorophenyl)oxirane)

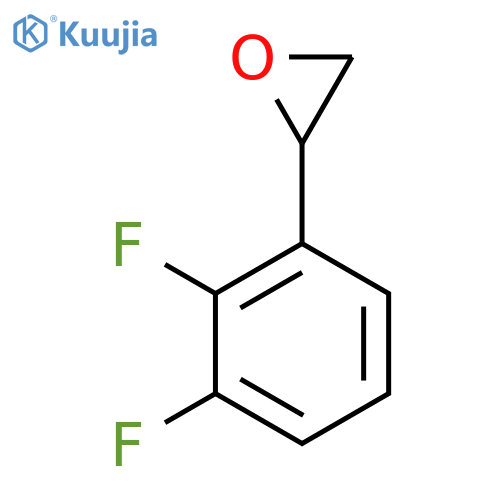

2-(2,3-difluorophenyl)oxirane structure

商品名:2-(2,3-difluorophenyl)oxirane

2-(2,3-difluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- 2-(2,3-difluorophenyl)oxirane

- EN300-1830156

- 158397-37-6

- J-505454

- AKOS013456257

- SCHEMBL7055104

- 2-(2,3-Difluorophenyl)-oxirane

-

- インチ: 1S/C8H6F2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2

- InChIKey: GRAXVKDNMBJFDL-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=CC=1C1CO1)F

計算された属性

- せいみつぶんしりょう: 156.03867113g/mol

- どういたいしつりょう: 156.03867113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 12.5Ų

2-(2,3-difluorophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1830156-2.5g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-0.05g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-0.1g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-0.25g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-1.0g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 1g |

$743.0 | 2023-06-04 | ||

| Enamine | EN300-1830156-1g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-10g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-5g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 5g |

$2028.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-0.5g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1830156-5.0g |

2-(2,3-difluorophenyl)oxirane |

158397-37-6 | 5g |

$2152.0 | 2023-06-04 |

2-(2,3-difluorophenyl)oxirane 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

158397-37-6 (2-(2,3-difluorophenyl)oxirane) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬